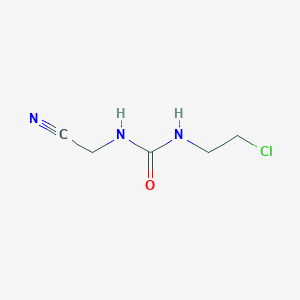
1-(2-Chloroethyl)-3-(cyanomethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(cyanomethyl)urea is an organic compound with the molecular formula C5H8ClN3O It is a derivative of urea, featuring both a chloroethyl and a cyanomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(cyanomethyl)urea typically involves the reaction of 2-chloroethylamine hydrochloride with cyanomethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
1-(2-Chloroethyl)-3-(cyanomethyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the breakdown of the urea moiety.
Oxidation and Reduction: The cyanomethyl group can be involved in oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents, such as ethanol or water, at moderate temperatures.
Hydrolysis: Acidic or basic conditions are used, with common reagents being hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: New urea derivatives with different functional groups.
Hydrolysis: Breakdown products, including 2-chloroethylamine and cyanomethylurea.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
科学的研究の応用
1-(2-Chloroethyl)-3-(cyanomethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(cyanomethyl)urea involves its interaction with cellular components, particularly DNA. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. The cyanomethyl group may also play a role in modulating the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
1-(2-Chloroethyl)-3-(methyl)urea: Similar structure but with a methyl group instead of a cyanomethyl group.
1-(2-Chloroethyl)-3-(phenyl)urea: Contains a phenyl group, leading to different chemical properties and applications.
1-(2-Chloroethyl)-3-(ethyl)urea:
Uniqueness
1-(2-Chloroethyl)-3-(cyanomethyl)urea is unique due to the presence of both a chloroethyl and a cyanomethyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
13991-67-8 |
|---|---|
分子式 |
C5H8ClN3O |
分子量 |
161.59 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(cyanomethyl)urea |
InChI |
InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10) |
InChIキー |
JLXBWDRUULBIQN-UHFFFAOYSA-N |
正規SMILES |
C(CCl)NC(=O)NCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


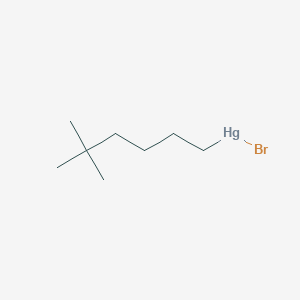

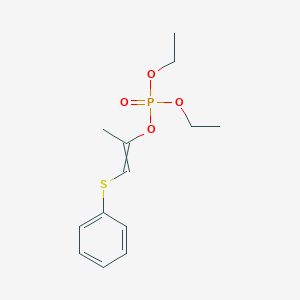




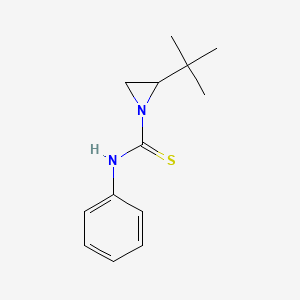
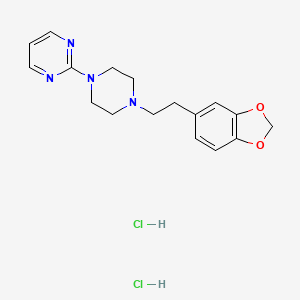
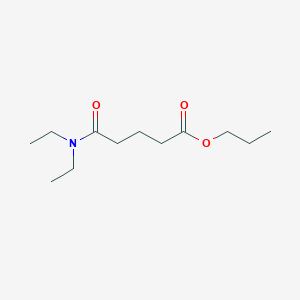
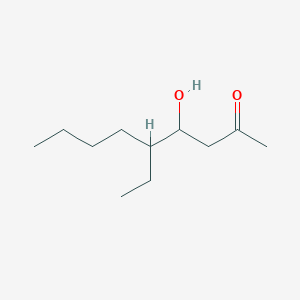
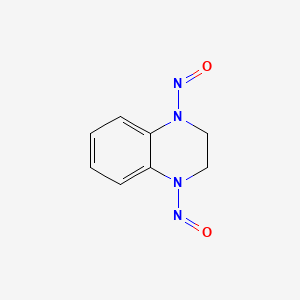
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

